N-t-Boc-valacyclovir-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

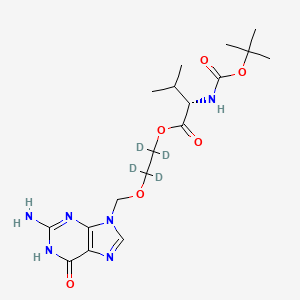

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBYLSLCQBNHV-YUQOGSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-t-Boc-valacyclovir-d4 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of N-t-Boc-valacyclovir-d4, a deuterated derivative of N-t-Boc-valacyclovir. This information is intended to support research and development activities in the fields of virology, pharmacology, and medicinal chemistry.

Chemical Properties and Structure

This compound is a stable, isotopically labeled version of N-t-Boc-valacyclovir, which is a key intermediate in the synthesis of valacyclovir, a prodrug of the antiviral medication acyclovir (B1169). The incorporation of four deuterium (B1214612) atoms on the ethylene (B1197577) glycol moiety of the acyclovir portion offers a valuable tool for various research applications, including metabolic studies and use as an internal standard in pharmacokinetic analyses.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | [2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |

| CAS Number | 1346617-11-5 | [1] |

| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | [2] |

| Molecular Weight | 428.48 g/mol | [2] |

| Exact Mass | 428.23213962 | [1] |

| Appearance | White to Pale Yellow Solid | [3] |

| Purity | ≥95%; ≥98% atom D | [3] |

| Solubility | Slightly soluble in Methanol, Water | [3] |

| Storage | Store at -20°C | [3] |

Chemical Structure

The chemical structure of this compound consists of the guanine (B1146940) base of acyclovir linked to a deuterated ethoxymethyl side chain, which is esterified with N-tert-butoxycarbonyl protected L-valine.

Experimental Protocols

Inferred Synthesis of Acyclovir-d4 (B602433)

The deuteration is targeted at the ethylene glycol side chain of acyclovir. A plausible method involves the use of a deuterated starting material, such as 1,1,2,2-tetradeuterio-1,2-ethanediol, which can be appropriately modified and then coupled to the guanine base.

Materials:

-

Guanine

-

1,1,2,2-tetradeuterio-1,2-ethanediol

-

Protecting group reagents (e.g., acetic anhydride)

-

Coupling agents

-

Solvents (e.g., DMF, toluene)

-

Acids and bases for reaction control and workup

Procedure Outline:

-

Protection of Guanine: The amino and hydroxyl groups of guanine are protected to prevent side reactions. This is commonly achieved by acetylation.

-

Preparation of the Deuterated Side Chain: 1,1,2,2-tetradeuterio-1,2-ethanediol is converted into a reactive intermediate suitable for coupling with the protected guanine. This may involve halogenation or conversion to a tosylate.

-

Coupling Reaction: The protected guanine is reacted with the activated deuterated side chain to form the N9-substituted guanine derivative.

-

Deprotection: The protecting groups on the guanine and the side chain are removed to yield acyclovir-d4.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Synthesis of this compound from Acyclovir-d4

This stage follows established procedures for the synthesis of the non-deuterated analogue. The hydroxyl group of acyclovir-d4 is esterified with N-t-Boc-L-valine using a coupling agent.

Materials:

-

Acyclovir-d4

-

N-t-Boc-L-valine

-

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF))

-

Hydrochloric acid for workup

Experimental Protocol (based on the synthesis of the non-deuterated compound):

-

To a solution of acyclovir-d4 and N-t-Boc-L-valine in anhydrous DMF, DMAP is added.

-

The mixture is cooled in an ice bath, and a solution of the coupling agent (DCC or EDC) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is quenched, and the byproducts (e.g., dicyclohexylurea if DCC is used) are filtered off.

-

The filtrate is subjected to an acidic workup, typically with dilute hydrochloric acid, to precipitate the product.

-

The crude this compound is collected by filtration and purified by recrystallization.

Signaling Pathway and Mechanism of Action

This compound itself is not pharmacologically active. It is a protected intermediate that, upon deprotection of the Boc group and the ester, yields valacyclovir. Valacyclovir is a prodrug that is rapidly converted in the body to acyclovir. Acyclovir is the active antiviral agent that inhibits viral DNA synthesis.

The mechanism of action of acyclovir involves a multi-step activation process that is dependent on viral enzymes, ensuring its selective activity in infected cells.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is a sequential process that requires careful control of reaction conditions and rigorous purification steps to ensure the desired product quality.

Conclusion

This compound is a valuable, non-radioactive, isotopically labeled compound for advanced pharmaceutical research. Its synthesis, while requiring careful execution, follows established chemical principles. This guide provides a foundational understanding of its properties, structure, and preparation to aid researchers in its application for metabolic, pharmacokinetic, and other drug development studies. The provided diagrams offer a clear visualization of the key chemical structures, pathways, and workflows involved.

References

The Gatekeeper of Amine Reactivity: A Technical Guide to the Boc Protecting Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread adoption in academic and industrial laboratories, particularly in peptide synthesis and the development of complex pharmaceutical agents, is a testament to its reliability, ease of use, and favorable chemical properties. This in-depth technical guide delineates the core function of the Boc protecting group, its mechanisms of installation and removal, quantitative data on its performance, and detailed experimental protocols.

Core Function: A Reversible Shield for Amines

The primary role of the Boc protecting group is to reversibly render an amine nucleophilically and basicly inert.[1][2] By converting a primary or secondary amine into a carbamate, the Boc group effectively "hides" the lone pair of electrons on the nitrogen atom, preventing it from participating in undesired side reactions during subsequent synthetic transformations.[1] This protection is crucial in complex syntheses where other functional groups must be manipulated in the presence of a reactive amine.

A key attribute of the Boc group is its orthogonality to other common protecting groups. It is stable under basic conditions used to cleave Fmoc (9-fluorenylmethoxycarbonyl) groups and resistant to catalytic hydrogenation, which is employed for the removal of Cbz (benzyloxycarbonyl) groups.[3] This orthogonality is the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of amino acid building blocks.[4][]

The Chemistry of Protection and Deprotection

Boc Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, colloquially known as Boc anhydride (B1165640) ((Boc)₂O).[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This is often performed in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, to neutralize the acid generated during the reaction.[6][7]

Caption: Mechanism of Boc protection of an amine.

Boc Deprotection: An Acid-Catalyzed Elimination

The removal of the Boc group, or deprotection, is its defining characteristic: its lability under acidic conditions.[8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[9][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8][9] This unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[8][9]

References

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

The Critical Role of Deuterium Labeling in N-t-Boc-Valacyclovir-d4 for Advanced Bioanalytical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the pursuit of precision and accuracy is paramount. This technical guide delves into the core purpose of deuterium (B1214612) labeling in N-t-Boc-valacyclovir-d4, a stable isotope-labeled internal standard essential for the robust quantification of the antiviral prodrug valacyclovir (B1662844). This document provides a comprehensive overview of its application, synthesis, and the underlying principles that make it an indispensable tool in drug development and clinical research.

The Fundamental Purpose of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary purpose of incorporating deuterium into N-t-Boc-valacyclovir to create this compound is to generate a highly effective internal standard for the quantitative analysis of valacyclovir and its active metabolite, acyclovir (B1169), in biological matrices.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] By replacing four hydrogen atoms with deuterium atoms in the N-t-Boc-valacyclovir molecule, a compound is created that is chemically identical to the unlabeled analyte but has a distinct, higher mass. This mass difference is the key to its utility.

Key Advantages of Using this compound as an Internal Standard:

-

Correction for Matrix Effects: Biological samples like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the deuterated standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.[2] By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to more accurate and precise quantification.

-

Compensation for Sample Preparation Variability: During the extraction and sample preparation process, some of the analyte may be lost. By adding a known amount of the deuterated internal standard at the beginning of the workflow, any losses of the analyte will be mirrored by proportional losses of the internal standard. This allows for accurate correction of the final calculated concentration.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of bioanalytical methods. This is crucial for pharmacokinetic and bioequivalence studies where reliable data is essential for regulatory submissions and clinical decision-making.

Quantitative Data Presentation

The use of deuterium-labeled internal standards like Valacyclovir-d4 leads to highly reliable and reproducible quantitative data. Below are tables summarizing typical validation parameters for an LC-MS/MS method for valacyclovir quantification using a deuterated internal standard.

| Parameter | Valacyclovir | Acyclovir | Reference |

| Linearity Range (nM) | 2 - 5000 | 2 - 5000 | [3] |

| Lower Limit of Quantification (LLOQ) (nM) | 2 | 2 | [3] |

| Inter-day Precision (%CV) | 3.1 - 4.7 | Not Specified | |

| Inter-day Accuracy (%) | 94.7 - 97.3 | Not Specified |

Table 1: Performance characteristics of an LC-MS/MS method for the quantification of valacyclovir and acyclovir using Valacyclovir-d4 and Acyclovir-d4 as internal standards in plasma.

| Analyte | Within-run Precision (%CV) | Between-run Precision (%CV) | Within-run Accuracy (%) | Between-run Accuracy (%) | Reference |

| Valacyclovir | 0.7 - 3.5 | 3.1 - 4.7 | 96.7 - 97.9 | 94.7 - 97.3 |

Table 2: Precision and accuracy data for the determination of valacyclovir in human plasma using Valacyclovir-d8 as an internal standard.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Boc-Protection of L-Valine-d8

-

Dissolve L-Valine-d8 in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (B1257347) (Boc)₂O to the reaction mixture while maintaining a basic pH.

-

Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a weak acid, such as citric acid, and extract the N-t-Boc-L-Valine-d8 with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Coupling of N-t-Boc-L-Valine-d8 with Acyclovir

-

Dissolve N-t-Boc-L-Valine-d8 and acyclovir in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

-

Dilute the filtrate with an organic solvent and wash sequentially with a weak acid, a weak base, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Bioanalytical Method for Valacyclovir Quantification using LC-MS/MS

The following is a representative protocol for the quantification of valacyclovir in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a known concentration of this compound or Valacyclovir-d4).

-

Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient program to separate valacyclovir, acyclovir, and the internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Valacyclovir: m/z 325.2 → 152.1

-

Acyclovir: m/z 226.2 → 152.1

-

Valacyclovir-d4: m/z 329.2 → 152.1

-

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic activation pathway of valacyclovir.

Experimental and Logical Workflows

Caption: Proposed workflow for the synthesis of this compound.

References

N-t-Boc-valacyclovir-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-t-Boc-valacyclovir-d4, a deuterated, Boc-protected intermediate of the antiviral drug valacyclovir (B1662844). This document summarizes its chemical properties, likely applications in experimental workflows, and the mechanism of action of the active drug it is derived from.

Core Compound Data

This compound is a stable isotope-labeled derivative of N-t-Boc-valacyclovir. The incorporation of four deuterium (B1214612) atoms makes it a valuable tool in analytical and research settings, particularly for pharmacokinetic and metabolism studies.

| Property | Value | Citation |

| CAS Number | 1346617-11-5 | [1] |

| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | [1] |

| Molecular Weight | 428.48 g/mol | [1] |

| Synonyms | N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-d4 Ester, N-T-Boc-Valacyclovir D4 | [1] |

Synthetic Pathway and Experimental Application

This compound serves as a key intermediate in the synthesis of deuterated valacyclovir (Valacyclovir-d4). The tert-butoxycarbonyl (Boc) group is a common protecting group for the amine in the valine moiety, which is later removed. The primary application of a deuterated compound like this compound is as an internal standard in analytical methodologies such as mass spectrometry for the accurate quantification of its non-deuterated counterpart.

Logical Workflow: Synthesis and Application

Caption: General synthetic workflow for Valacyclovir-d4 and its application.

Mechanism of Action of Valacyclovir

Valacyclovir is a prodrug of acyclovir, meaning it is converted into its active form, acyclovir, within the body. Acyclovir is a potent antiviral agent that targets herpes viruses. The mechanism of action involves several key steps that ultimately inhibit viral DNA replication.

Upon oral administration, valacyclovir is rapidly absorbed and converted to acyclovir and the amino acid L-valine by intestinal and/or hepatic first-pass metabolism.[2] The antiviral activity is then exerted by acyclovir.

The key to acyclovir's selective toxicity for virus-infected cells is its initial phosphorylation by a virus-encoded enzyme, thymidine (B127349) kinase (TK).[2] This viral TK is far more efficient at phosphorylating acyclovir than the host cell's TK.[2] Cellular enzymes then further phosphorylate acyclovir monophosphate to acyclovir triphosphate, the active form of the drug.[2]

Acyclovir triphosphate inhibits viral DNA synthesis in three ways:

-

Competitive inhibition of the viral DNA polymerase.[2]

-

Incorporation into the growing viral DNA chain, leading to its termination.[2]

-

Inactivation of the viral DNA polymerase.[2]

Signaling Pathway: Valacyclovir to Acyclovir Triphosphate

Caption: Activation pathway of Valacyclovir to the active Acyclovir Triphosphate.

References

An In-depth Technical Guide to N-t-Boc-valacyclovir-d4 as a Valacyclovir Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-t-Boc-valacyclovir-d4, a key deuterated intermediate in the synthesis of Valacyclovir-d4. Valacyclovir (B1662844), a prodrug of the antiviral agent acyclovir (B1169), exhibits significantly improved oral bioavailability. The deuterated analog, Valacyclovir-d4, is an important tool in pharmacokinetic studies and as an internal standard for bioanalytical methods. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Introduction

Valacyclovir, the L-valyl ester of acyclovir, is a cornerstone in the management of herpes virus infections.[1] Its enhanced oral bioavailability (55%) compared to acyclovir (10-20%) makes it a preferred clinical option.[2] Stable isotope-labeled compounds, such as those containing deuterium, are indispensable in modern drug discovery and development. They serve as ideal internal standards for quantitative bioanalysis by mass spectrometry and are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. This compound is the direct precursor to Valacyclovir-d4, incorporating a deuterium-labeled ethyl ester group. The tert-butoxycarbonyl (Boc) protecting group on the valine moiety allows for controlled synthesis and is readily removed under mild acidic conditions. This guide elucidates the synthesis and characterization of this critical intermediate.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated acyclovir precursor, Acyclovir-d4. This is followed by the coupling of Acyclovir-d4 with N-t-Boc-L-valine.

Proposed Synthesis of Acyclovir-d4

While a specific protocol for the synthesis of Acyclovir-d4 (2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one) is not extensively documented in publicly available literature, a plausible route can be adapted from established methods for the synthesis of acyclovir. This proposed method involves the alkylation of a protected guanine (B1146940) derivative with a deuterated side chain derived from ethylene-d4 (B1596295) glycol.

Experimental Protocol (Proposed):

-

Preparation of the Deuterated Side Chain: A protected form of deuterated ethylene (B1197577) glycol, such as 2-(chloromethoxy)ethanol-d4 acetate, would be synthesized from commercially available ethylene-d4 glycol.

-

Alkylation of Guanine: Guanine is first protected, for example, by silylation with hexamethyldisilazane (B44280) (HMDS) to increase its solubility and reactivity.

-

The protected guanine is then alkylated with the deuterated side-chain synthon in an appropriate solvent like dimethylformamide (DMF).

-

Deprotection: The protecting groups on the guanine and the side chain are subsequently removed under appropriate conditions (e.g., hydrolysis) to yield Acyclovir-d4.

Synthesis of this compound

The coupling of Acyclovir-d4 with N-t-Boc-L-valine is a standard esterification reaction, often facilitated by a coupling agent.

Experimental Protocol:

This protocol is adapted from the synthesis of the non-deuterated analog.[3][4]

-

Reaction Setup: To a solution of Acyclovir-d4 (1.0 eq) and N-t-Boc-L-valine (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), 4-(dimethylamino)pyridine (DMAP) (0.1 eq) is added.

-

Coupling Agent Addition: The mixture is cooled to 0 °C, and a solution of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq), in DMF is added dropwise.

-

Reaction: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the precipitated urea (B33335) byproduct (if DCC is used) is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

Conversion to Valacyclovir-d4

The final step in the synthesis of Valacyclovir-d4 is the deprotection of the Boc group from this compound.

Experimental Protocol:

This protocol is based on established methods for Boc deprotection.[3][5]

-

Deprotection Reaction: this compound is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.

-

The reaction is stirred at room temperature for 1-4 hours and monitored by TLC or HPLC.

-

Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude Valacyclovir-d4 is then purified, often by precipitation as its hydrochloride salt from a suitable solvent system like isopropanol/water.[3]

Analytical Data

Quantitative Data Summary

| Parameter | N-t-Boc-valacyclovir | This compound | Valacyclovir-d4 | Acyclovir-d4 |

| Molecular Formula | C₁₈H₂₈N₆O₆[6] | C₁₈H₂₄D₄N₆O₆[7] | C₁₃H₁₆D₄N₆O₄[8] | C₈H₇D₄N₅O₃[9] |

| Molecular Weight | 424.45 g/mol [6] | 428.48 g/mol [7] | 328.38 g/mol (free base) | 229.2 g/mol [9] |

| HPLC Purity | >98% (typical)[3] | >98% (expected) | >99% (typical for non-deuterated) | >98% (expected) |

| Yield (Coupling Step) | ~75-97%[3] | Similar to non-deuterated | N/A | N/A |

| Yield (Deprotection) | N/A | N/A | >90% (typical for non-deuterated)[3] | N/A |

| MS (m/z) [M+H]⁺ | 425.2 | 429.2 (calculated) | 329.2[10] | 230.2[10] |

| MS/MS Fragment | N/A | N/A | 152.1[10] | 152.1[10] |

Spectroscopic Data

¹H NMR (DMSO-d₆) of N-t-Boc-valacyclovir (non-deuterated): δ 10.63 (s, 1H), 7.79 (s, 1H), 7.11 (d, J=7.9 Hz, 1H), 6.49 (s, 2H), 5.33 (s, 2H), 4.30-4.00 (m, 2H), 3.80-3.60 (m, 2H), 2.00-1.80 (m, 1H), 1.35 (s, 9H), 0.79 (d, J=6.6 Hz, 6H).[3]

Note: For this compound, the signals corresponding to the ethoxy protons (δ 4.30-4.00 and 3.80-3.60) would be absent or significantly reduced.

¹³C NMR of related compounds: While specific ¹³C NMR data for this compound is not readily available, data for related structures such as N-Boc-L-valine can be found in the literature and chemical databases.

Experimental Workflows and Diagrams

Synthetic Pathway of this compound

References

- 1. Valacyclovir-d4, Hydrochloride | LGC Standards [lgcstandards.com]

- 2. A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1997011944A1 - Improved process for producing 9-(2-hydroxyethoxy)-methylguanine (acyclovir) - Google Patents [patents.google.com]

- 4. WO1997018211A1 - Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine - Google Patents [patents.google.com]

- 5. Use of [8-3H]guanine-labeled deoxyribonucleic acid to study alkylating agent reaction kinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0014925) [hmdb.ca]

- 7. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkylation of guanine and cytosine in DNA by bizelesin. Evidence for a covalent immobilization leading to a proximity-driven alkylation of normally unreactive bases by a (+)-CC-1065 cross-linking compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]

- 10. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]

The Prodrug Mechanism of Valacyclovir: A Technical Guide

Valacyclovir (B1662844), the L-valyl ester of the antiviral drug acyclovir (B1169), represents a significant advancement in the treatment of herpesvirus infections. Its development as a prodrug was a strategic approach to overcome the poor oral bioavailability of its parent compound, acyclovir. This guide provides an in-depth technical examination of the core mechanisms underlying valacyclovir's efficacy, tailored for researchers, scientists, and drug development professionals.

Rationale and Chemical Design: Overcoming Acyclovir's Limitations

Acyclovir, a synthetic purine (B94841) nucleoside analogue, is a potent inhibitor of herpesvirus DNA replication.[1] However, its clinical utility in oral formulations is hampered by low and variable bioavailability, typically ranging from 10% to 20%.[2][3] This poor absorption necessitates frequent, high-dose administration to achieve therapeutic plasma concentrations.[4]

Valacyclovir was designed to surmount this limitation. By esterifying acyclovir with the amino acid L-valine, the resulting compound, valacyclovir, can leverage active transport mechanisms in the gastrointestinal tract, leading to significantly enhanced absorption.[1][5] Following absorption, valacyclovir is rapidly and almost completely converted to acyclovir and the natural amino acid L-valine through first-pass metabolism.[5][6][7]

Absorption and Metabolic Activation Pathway

The enhanced bioavailability of acyclovir from valacyclovir is a multi-step process involving intestinal transport and subsequent enzymatic hydrolysis.

Intestinal Uptake via Peptide Transporter 1 (PEPT1)

The key to valacyclovir's improved absorption lies in its recognition by the human intestinal peptide transporter 1 (PEPT1), also known as SLC15A1.[8][9] This transporter is located on the apical membrane of intestinal epithelial cells and is responsible for the absorption of small peptides and certain peptide-like drugs. Valacyclovir's structural resemblance to dipeptides allows it to be actively transported across the intestinal lumen into the enterocytes.[9][10]

Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium, have demonstrated that valacyclovir is a substrate for PEPT1.[11] Further research in wild-type and PEPT1 knockout mice has definitively shown that PEPT1 is responsible for approximately 90% of valacyclovir uptake in the small intestine.[8] In these knockout mice, the absorption of valacyclovir was significantly reduced, with a 3- to 5-fold decrease in the rate and extent of absorption compared to wild-type mice.[8][12]

Enzymatic Hydrolysis to Acyclovir

Once absorbed into the intestinal cells and subsequently into the portal circulation, valacyclovir undergoes rapid and extensive hydrolysis to yield acyclovir and L-valine.[1][7][13] This conversion is so efficient that plasma concentrations of intact valacyclovir are typically low and transient, often becoming unquantifiable within three hours of administration.[13][14]

The primary enzyme responsible for this bioactivation is valacyclovir hydrolase , which has been identified as the human enzyme biphenyl (B1667301) hydrolase-like protein (BPHL) .[15][16] This serine hydrolase is highly expressed in the liver and at lower levels in the intestine.[15] The hydrolysis occurs during the first pass through the intestine and liver.[1][6][13]

Pharmacokinetic Profile and Enhanced Bioavailability

The prodrug strategy results in a significantly improved pharmacokinetic profile for acyclovir when administered as valacyclovir.

Quantitative Pharmacokinetic Data

The administration of oral valacyclovir leads to a three- to five-fold increase in acyclovir bioavailability compared to oral acyclovir.[1][4][17][18] The absolute bioavailability of acyclovir from valacyclovir is approximately 54.5%.[1][6][13]

| Parameter | Oral Acyclovir | Oral Valacyclovir | Reference(s) |

| Absolute Bioavailability | 10% - 20% | ~54.5% | [2][6][13] |

| Relative Bioavailability | - | 3 to 5 times higher than oral acyclovir | [1][4][17] |

| Protein Binding (Valacyclovir) | - | 13.5% - 17.9% | [1][6] |

| Protein Binding (Acyclovir) | 9% - 33% | 9% - 33% | [1] |

Table 1: Pharmacokinetic Comparison of Oral Acyclovir and Valacyclovir

Plasma Concentrations

The enhanced absorption of valacyclovir results in higher peak plasma concentrations (Cmax) and greater overall drug exposure (Area Under the Curve - AUC) for acyclovir. This allows for less frequent dosing regimens compared to oral acyclovir to achieve and maintain therapeutic concentrations.[4][5] For instance, a 1000 mg dose of valacyclovir produces an acyclovir exposure comparable to that of intravenous acyclovir.[17]

Experimental Protocols

The elucidation of valacyclovir's prodrug mechanism has relied on key in vitro and in vivo experimental models.

Caco-2 Permeability Assay

This in vitro assay is a cornerstone for predicting the intestinal permeability of orally administered drugs.

Objective: To determine the permeability of a test compound across a monolayer of human intestinal epithelial cells and to assess its potential for active transport or efflux.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts (e.g., Transwell™) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[19]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a predetermined threshold (e.g., 200-500 Ω·cm²) indicates a confluent and intact monolayer.[19][20] The passage of a low-permeability marker like Lucifer Yellow can also be used to assess monolayer integrity.[19]

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.

-

The test compound (valacyclovir) is added to the donor compartment (apical for absorption studies, basolateral for efflux studies).

-

Samples are collected from the receiver compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes).

-

To investigate the involvement of specific transporters like PEPT1, the experiment can be repeated in the presence of known inhibitors (e.g., glycylsarcosine (B1347041) for PEPT1).[8]

-

-

Sample Analysis: The concentration of the test compound and its metabolites (if any) in the collected samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

-

In Vivo Pharmacokinetic Studies in Animal Models

Animal models, particularly mice, are crucial for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of drugs.

Objective: To determine the pharmacokinetic parameters of valacyclovir and its metabolite acyclovir after oral administration and to confirm the role of specific transporters in vivo.

Methodology:

-

Animal Model: Wild-type and genetically modified animals (e.g., PEPT1 knockout mice) are used.[8][12] Animals are fasted overnight before drug administration.

-

Drug Administration: A defined dose of valacyclovir (often radiolabeled for easier tracking) is administered orally via gavage.[12]

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 180 minutes) via a suitable route (e.g., tail vein, retro-orbital sinus).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Sample Analysis: Plasma concentrations of valacyclovir and acyclovir are determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax (time to reach Cmax), AUC, and bioavailability (if an intravenous dose is also administered for comparison).

Visualizing the Mechanism and Workflows

Metabolic Pathway of Valacyclovir

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]

- 3. Acyclovir or Valacyclovir – Which Works Best for Cold Sore Relief in the U.S.? [elchemy.com]

- 4. Valaciclovir compared with acyclovir for improved therapy for herpes zoster in immunocompetent adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 8. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Valacyclovir: a substrate for the intestinal and renal peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of peptide transporter 1 on the intestinal absorption and pharmacokinetics of valacyclovir after oral dose escalation in wild-type and PepT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Valacyclovir Hydrolase/Biphenyl Hydrolase-Like Protein Is a Highly Efficient Homocysteine Thiolactonase | PLOS One [journals.plos.org]

- 16. Identification of a human valacyclovirase: biphenyl hydrolase-like protein as valacyclovir hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative study of the efficacy and safety of valaciclovir versus acyclovir in the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. enamine.net [enamine.net]

The Gold Standard: A Technical Guide to the Core Principles of Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1][2] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][3][4] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the gold standard for quantitative bioanalysis.[1][5] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][4] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[6] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[6][7]

Core Principles and Physicochemical Properties

The use of deuterated internal standards is predicated on their near-identical physicochemical properties to the analyte. However, the substitution of hydrogen with deuterium, a stable isotope, does introduce subtle differences that are important to understand.

The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway.[1] This principle, known as the kinetic isotope effect, is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.[1]

Chromatographic Behavior and the Isotope Effect

While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[2] In reversed-phase liquid chromatography, the deuterated compound may elute slightly earlier.[2] While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[2]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1][8]

Key advantages include:

-

Correction for Matrix Effects : Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[9]

-

Compensation for Extraction Variability : A deuterated internal standard added at the beginning of the extraction process experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[9]

-

Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[9]

-

Co-elution with Analyte : In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times, ensuring they experience the same analytical conditions.[2][3]

-

Similar Ionization Efficiency : The deuterated standard and the analyte ionize with very similar efficiency in the mass spectrometer's ion source.[2]

Quantitative Data Presentation

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.[2] The following tables summarize comparative data from various studies.

| Internal Standard | Type | Concentration Level | Precision (%CV) |

| Deuterated Sirolimus (SIR-d3) | Isotope-labeled | Low | 2.7% |

| Deuterated Sirolimus (SIR-d3) | Isotope-labeled | Medium | 3.5% |

| Deuterated Sirolimus (SIR-d3) | Isotope-labeled | High | 5.7% |

| Structural Analog (DMR) | Structural Analog | Low | 7.6% |

| Structural Analog (DMR) | Structural Analog | Medium | 8.9% |

| Structural Analog (DMR) | Structural Analog | High | 9.7% |

| Table 1: Comparison of Precision for Sirolimus Quantification.[2] |

| Internal Standard | Type | Number of Donors | Recovery Range | Fold Variation |

| Non-isotope-labeled (Zileuton) | Structural Analog | 6 | 29% - 70% | 2.4-fold |

| Non-isotope-labeled (Zileuton) | Structural Analog | 6 (pre-treatment) | 16% - 56% | 3.5-fold |

| Isotope-labeled (Lapatinib-d3) | Isotope-labeled | Not Applicable | Not Applicable | Not Applicable |

| Table 2: Recovery of Lapatinib from Cancer Patient Plasma.[2] | ||||

| *The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[2] |

| Internal Standard Type | Bias Compared to SIL-IS | Performance |

| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |

| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |

| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |

| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |

| Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification.[2] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS and GC-MS using deuterated internal standards.

LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework for the analysis of a small molecule drug in human plasma.[2] Specific parameters will need to be optimized for the particular analyte and internal standard.[2]

5.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.[2]

-

Vortex briefly to mix.[2]

-

Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.[2]

-

Vortex for 1 minute to ensure thorough mixing and precipitation.[2]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[2]

-

5.1.3. Data Analysis

-

Integrate the peak areas for the analyte and the deuterated internal standard.[2]

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).[2]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[2]

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

GC-MS Method for Quantification of a Volatile Organic Compound in Water

This protocol outlines a general procedure for the analysis of a volatile organic compound in a water sample using a purge and trap system with GC-MS.[2]

5.2.1. Sample Preparation and Purge and Trap

-

To a 5 mL purge tube, add 5 mL of the water sample.[2]

-

Add a precise volume of the deuterated internal standard stock solution to achieve the desired final concentration.[2]

-

Place the purge tube in the purge and trap autosampler.[2]

-

Purge: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and for a specific time to transfer the volatile analytes to a sorbent trap.[2]

-

Desorb: Rapidly heat the trap to desorb the analytes onto the GC column.[2]

5.2.2. GC-MS Analysis

-

Gas Chromatography:

-

Mass Spectrometry:

5.2.3. Data Analysis

-

Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.[2]

-

Calculate the peak area ratio.[2]

-

Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.[2]

Key Considerations for Implementation

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[6] Isotopic enrichment should ideally be ≥98%.[6]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[6][10]

-

Number of Deuterium Atoms: Typically, a deuterated internal standard should contain at least three deuterium atoms to prevent interference from the natural isotopic abundance of the analyte.[11]

-

Potential for Isotopic Exchange: It is crucial to ensure that the deuterium labels are stable throughout the sample preparation, storage, and analysis process.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. aptochem.com [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. benchchem.com [benchchem.com]

N-t-Boc-valacyclovir-d4 material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-t-Boc-valacyclovir-d4, a deuterated and N-t-Boc protected form of the antiviral drug valacyclovir (B1662844). This document is intended for use by professionals in research and drug development and consolidates available data on its chemical properties, mechanism of action, and safety considerations.

Chemical and Physical Properties

This compound is a derivative of valacyclovir, which is a prodrug of the antiviral agent acyclovir (B1169). The "d4" designation indicates the presence of four deuterium (B1214612) atoms, which are stable isotopes of hydrogen. The "N-t-Boc" refers to the tert-butoxycarbonyl protecting group attached to the valine ester portion of the molecule. This modification is often used in organic synthesis to temporarily block the reactivity of the amine group.[1][2]

Quantitative Data Summary:

| Property | Value | Source |

| CAS Number | 1346617-11-5 | [3][4][5] |

| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | [5][6] |

| Molecular Weight | 428.48 g/mol | [5][6] |

| Alternate Names | N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-d4 Ester | [7] |

| Storage Temperature | 2-8°C (refrigerator) for long-term storage | [8] |

| Purity (by HPLC) | >90% (typical, may vary by supplier) | [8] |

Mechanism of Action

The biological activity of this compound is contingent upon the in vivo removal of the N-t-Boc protecting group and its subsequent metabolic conversion to acyclovir. Valacyclovir itself is a prodrug that is rapidly and almost completely converted to acyclovir and the amino acid L-valine after oral administration.[10][11]

Acyclovir is a potent and selective inhibitor of herpes viruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[12][13] Its mechanism of action involves several key steps:

-

Selective Phosphorylation: Acyclovir is converted to acyclovir monophosphate by a virus-specific thymidine (B127349) kinase (TK). This initial phosphorylation step is significantly more efficient in virus-infected cells compared to uninfected cells, which accounts for the drug's selectivity.[10][13]

-

Further Phosphorylation: Cellular kinases in the host cell then convert the monophosphate to acyclovir triphosphate, the active form of the drug.[13][14]

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase.[10][14]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.[13][14]

Caption: Metabolic activation of valacyclovir to acyclovir triphosphate, which inhibits viral DNA replication.

Role of the N-t-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] Its primary function is to temporarily shield the amine group from participating in unwanted reactions during multi-step synthetic processes.[1]

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable under a variety of reaction conditions.[15] It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the free amine.[15][16]

Caption: General workflow for the use of a Boc protecting group in chemical synthesis.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, safety precautions should be based on the data for the parent compound, valacyclovir hydrochloride, and general principles for handling research chemicals.

Hazard Identification (based on Valacyclovir HCl):

| Hazard Class | Statement | GHS Classification |

| Acute Toxicity, Oral | Harmful if swallowed | Category 4 |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Studies on valacyclovir have shown that adverse reactions are generally similar to those of its active metabolite, acyclovir.[11] No components of valacyclovir hydrochloride at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, NTP, or OSHA.

First Aid Measures (General Guidance):

| Exposure | Action |

| Ingestion | Rinse mouth. Do not induce vomiting. Immediately call a doctor. |

| Inhalation | Move to fresh air. Consult a doctor in case of complaints. |

| Skin Contact | Immediately wash with water and soap and rinse thoroughly. |

| Eye Contact | Rinse opened eye for several minutes under running water. |

Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after an accident is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are proprietary to the manufacturers and research institutions developing them. However, a general protocol for Boc protection of an amine can be described.

General Protocol for N-t-Boc Protection of an Amine:

-

Dissolution: Dissolve the amine-containing substrate (e.g., valacyclovir) in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

-

Base Addition: Add a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, to the solution.[15]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 molar equivalents, to the reaction mixture. The reaction is often performed at 0°C and then allowed to warm to room temperature.[15][17]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure N-t-Boc protected compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet. All laboratory work should be conducted in accordance with institutional safety policies and by trained personnel. This compound is for research use only and not for diagnostic or therapeutic use.[7]

References

- 1. genscript.com [genscript.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1346617-11-5 [m.chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. clearsynth.com [clearsynth.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Valaciclovir | 124832-26-4 [chemicalbook.com]

- 12. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Valaciclovir - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Commercial Suppliers of N-t-Boc-valacyclovir-d4 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-t-Boc-valacyclovir-d4, a crucial deuterated and protected analog of the antiviral prodrug valacyclovir (B1662844). This guide is intended to assist researchers in sourcing this compound for various applications, including pharmacokinetic studies, bioanalytical method development, and as an internal standard in mass spectrometry-based analyses.

Introduction to this compound

This compound is a stable isotope-labeled derivative of valacyclovir, where four hydrogen atoms have been replaced with deuterium (B1214612). The "N-t-Boc" designation indicates that the amino group of the L-valine ester is protected by a tert-butoxycarbonyl group. This protection prevents unwanted reactions at the amino group during certain experimental procedures and can be removed under specific conditions to yield valacyclovir-d4. The primary application of this compound in a research setting is as an internal standard for the quantification of valacyclovir in biological matrices. The deuterium labeling ensures that the compound is chemically identical to the unlabeled analyte but has a distinct mass, allowing for precise and accurate quantification by mass spectrometry.

Commercial Availability and Supplier Information

The primary commercial supplier of this compound for research purposes is Toronto Research Chemicals (TRC) , with distribution through LGC Standards . While other suppliers may exist, TRC is a well-established source for this specific compound.

| Supplier | Product Name | Product Code | CAS Number |

| LGC Standards (for Toronto Research Chemicals) | This compound | TRC-B673502 | 1346617-11-5 |

Technical Data

The following table summarizes the available technical data for this compound. It is important to note that specific quantitative data, such as chemical purity and isotopic enrichment, are lot-dependent and should be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier with each specific batch.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₂₄D₄N₆O₆ | LGC Standards |

| Molecular Weight | 428.48 g/mol | LGC Standards |

| Physical Appearance | Solid (Appearance may vary by lot) | General Knowledge |

| Chemical Purity | >98% (Typical, but lot-specific) | Supplier Dependent |

| Isotopic Enrichment | ≥99% atom % D (Typical, but lot-specific) | Supplier Dependent |

| Solubility | Soluble in DMSO, Methanol | General Knowledge |

| Storage Conditions | -20°C for long-term storage | General Knowledge |

Note: Researchers should always refer to the lot-specific Certificate of Analysis for precise data on purity, isotopic enrichment, and other quality control parameters.

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following section outlines a general methodology for the use of this compound as an internal standard in a pharmacokinetic study of valacyclovir.

Protocol: Quantification of Valacyclovir in Plasma using LC-MS/MS with this compound as an Internal Standard

1. Deprotection of the Internal Standard:

-

To use this compound as an internal standard for valacyclovir analysis, the N-t-Boc protecting group must first be removed to yield valacyclovir-d4.

-

Method: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol). Add an acidic solution (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent) and stir at room temperature for a specified time (e.g., 1-4 hours) to effect deprotection. The reaction progress can be monitored by LC-MS. Neutralize the reaction mixture and dilute to a final stock solution of known concentration of valacyclovir-d4.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a stock solution of unlabeled valacyclovir of known concentration.

-

Serially dilute the valacyclovir stock solution with blank plasma to create calibration standards at various concentration levels.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown study sample), add 150 µL of the internal standard working solution (valacyclovir-d4 in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Valacyclovir: m/z [M+H]⁺ → fragment ion m/z

-

Valacyclovir-d4: m/z [M+H]⁺ → fragment ion m/z (Note: The precursor and product ions for the d4-labeled standard will be 4 Da higher than the unlabeled analyte).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both valacyclovir and valacyclovir-d4.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of valacyclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Caption: Workflow for Bioanalytical Quantification.

Signaling Pathway (Illustrative)

As this compound is a research tool for analytical chemistry rather than a pharmacologically active agent in this form, a signaling pathway is not directly applicable. The relevant pathway is that of its deprotected, non-deuterated counterpart, valacyclovir, which acts as a prodrug for acyclovir. The diagram below illustrates this activation pathway.

Caption: Valacyclovir to Acyclovir Activation Pathway.

Methodological & Application

Application Notes and Protocols: A Detailed Synthetic Route for N-t-Boc-valacyclovir-d4 from Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. N-t-Boc-valacyclovir-d4, a deuterated analog of the N-t-Boc protected prodrug of acyclovir, serves as an ideal internal standard for quantitative bioanalytical assays. Its identical chemical properties to the unlabeled counterpart and distinct mass ensure accurate quantification by mass spectrometry. This application note provides a detailed, step-by-step synthetic route for the preparation of this compound, commencing from the readily available antiviral drug, acyclovir. The synthesis involves the preparation of a deuterated side-chain precursor, its coupling to a protected guanine (B1146940) derivative to form acyclovir-d4 (B602433), and the final esterification with N-t-Boc-L-valine.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process designed for efficiency and control, ensuring high purity of the final labeled compound. The key stages are:

-

Synthesis of the Deuterated Side-Chain Precursor: Preparation of 1,2-bis(chloromethoxy)ethane-d4 from commercially available ethylene (B1197577) glycol-d4.

-

Synthesis of Acyclovir-d4: Alkylation of a protected guanine derivative with the deuterated side-chain precursor.

-

N-t-Boc Protection of L-valine: Protection of the amino group of L-valine to prevent side reactions during the subsequent coupling step.

-

Coupling of N-t-Boc-L-valine with Acyclovir-d4: Esterification of acyclovir-d4 with N-t-Boc-L-valine to yield the final product, this compound.

Figure 1. Synthetic workflow for this compound from acyclovir.

Experimental Protocols

Step 1: Synthesis of 1,2-bis(chloromethoxy)ethane-d4

This protocol describes the synthesis of the key deuterated side-chain precursor.

Materials:

-

Ethylene glycol-1,1,2,2-d4 (D, 98%)

-

Paraformaldehyde

-

Hydrogen chloride (gas)

-

Dichloromethane (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Suspend paraformaldehyde (2.1 eq.) in ethylene glycol-1,1,2,2-d4 (1.0 eq.).

-

Bubble dry hydrogen chloride gas through the suspension with stirring for 2-3 hours. The reaction mixture will become transparent, and two phases will form.

-

Pour the mixture into a separatory funnel and separate the lower organic phase.

-

Extract the upper aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,2-bis(chloromethoxy)ethane-d4 as a colorless liquid.

Step 2: Synthesis of Acyclovir-d4

This protocol details the alkylation of a protected guanine with the deuterated side-chain.

Materials:

-

N2,9-Diacetylguanine

-

1,2-bis(chloromethoxy)ethane-d4

-

p-Toluenesulfonic acid (TsOH)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Dowtherm A

-

Ammonia (B1221849) in Methanol (B129727) (7N)

Procedure:

-

To a solution of N2,9-diacetylguanine (1.0 eq.) and tetrabutylammonium bromide (0.1 eq.) in Dowtherm A, add p-toluenesulfonic acid (0.1 eq.).

-

Heat the mixture to 150 °C and add 1,2-bis(chloromethoxy)ethane-d4 (1.2 eq.) dropwise.

-

Maintain the reaction at 150 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N2-acetyl-9-(2-(chloromethoxy)ethoxymethyl-d4)guanine.

-

Dissolve the crude product in a 7N solution of ammonia in methanol and stir at room temperature overnight.

-

Concentrate the solution under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford acyclovir-d4.

Step 3: Synthesis of N-t-Boc-L-valine

This protocol describes the standard procedure for the N-protection of L-valine.[1]

Materials:

-

L-Valine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Citric acid solution (10%)

Procedure:

-

Dissolve L-valine (1.0 eq.) in a 1N aqueous solution of sodium hydroxide.

-

To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane.

-

Stir the mixture vigorously at room temperature for 12-16 hours, maintaining the pH between 9 and 10 by the dropwise addition of 1N NaOH.

-

After the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 10% citric acid solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-t-Boc-L-valine as a white solid.

Step 4: Synthesis of this compound

This final step involves the coupling of acyclovir-d4 with N-t-Boc-L-valine.

Materials:

-

Acyclovir-d4

-

N-t-Boc-L-valine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve N-t-Boc-L-valine (1.5 eq.) and 4-(dimethylamino)pyridine (0.1 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.5 eq.) in anhydrous DMF dropwise to the cooled solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add acyclovir-d4 (1.0 eq.) to the reaction mixture and continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Compound Name | Starting Material | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |

| 1 | 1,2-bis(chloromethoxy)ethane-d4 | Ethylene glycol-d4 | 165.04 | 60-70 | >95 |

| 2 | Acyclovir-d4 | N2,9-Diacetylguanine | 229.23 | 40-50 | >98 |

| 3 | N-t-Boc-L-valine | L-Valine | 217.26 | 85-95 | >99 |

| 4 | This compound | Acyclovir-d4 | 428.48 | 65-75 | >99 |

Logical Relationships in the Final Coupling Step

The final coupling reaction is a critical step that forms the ester linkage between acyclovir-d4 and N-t-Boc-L-valine. The use of DCC as a coupling agent and DMAP as a catalyst is a well-established method for esterification.

Figure 2. Logical diagram of the DCC/DMAP mediated coupling reaction.

Conclusion

This application note provides a comprehensive and detailed synthetic route for this compound, a crucial internal standard for bioanalytical studies. The described protocols are based on established chemical transformations and are designed to be reproducible and scalable. By following these detailed procedures, researchers in drug development and related fields can confidently synthesize high-purity this compound for their quantitative assay needs, ultimately contributing to the accurate assessment of the pharmacokinetic properties of valacyclovir. Careful execution of each step and diligent purification are paramount to achieving the desired product quality.

References

Quantitative Analysis of Valacyclovir and its Metabolite Acyclovir in Human Plasma by LC-MS/MS